8-methylpyrido[2,3-d]pyridazin-5(6H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
8-methyl-6H-pyrido[2,3-d]pyridazin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-5-7-6(3-2-4-9-7)8(12)11-10-5/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZILOJHPMLRMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30526405 | |
| Record name | 8-Methylpyrido[2,3-d]pyridazin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30526405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90004-07-2 | |
| Record name | 8-Methylpyrido[2,3-d]pyridazin-5(6H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90004-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methylpyrido[2,3-d]pyridazin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30526405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Advanced Pharmacological Profiling of Pyrido[2,3-d]pyridazin-5(6H)-one Derivatives
This technical guide provides an in-depth analysis of the biological activity, structure-activity relationships (SAR), and experimental methodologies for pyrido[2,3-d]pyridazin-5(6H)-one derivatives.
Executive Summary: The "Rilyazine" Scaffold
The pyrido[2,3-d]pyridazin-5(6H)-one core represents a privileged diaza-heterocyclic scaffold, distinct from its more common phthalazine and quinazoline analogs due to the incorporation of a fused pyridine ring. This structural alteration imparts unique electronic properties, enhancing hydrogen bond acceptor capabilities and solubility profiles critical for drug-likeness.
Recent medicinal chemistry campaigns, notably the development of the "Rilyazine" class (e.g., RL-1, RL-2), have positioned this scaffold as a potent multi-target agent. Its biological utility spans antineoplastic activity (via kinase and topoisomerase inhibition), anti-inflammatory action (COX-1/2 and p38 MAPK dual inhibition), and antimicrobial efficacy .
Structural Activity Relationship (SAR) Landscape
The core pharmacophore consists of a pyridazine ring fused to a pyridine ring, with a carbonyl group at position 5. The biological potency is heavily dictated by substitutions at the N-6 and C-8 positions.
Core Scaffold & Numbering
The numbering system is critical for interpreting derivative data. The fusion occurs at the d-face of the pyridine ring.
Figure 1: Structural Activity Relationship (SAR) map of the pyrido[2,3-d]pyridazin-5(6H)-one core, highlighting critical substitution zones for pharmacological optimization.
Critical Modifications:
-
N-6 Substitution (Lipophilicity): Introduction of bulky lipophilic groups (e.g., cyclohexyl, benzyl) at N-6 significantly improves cellular uptake and cytotoxicity against cancer cell lines. The RL-1 derivative features a cyclohexyl group here.[1]
-
C-8 Substitution (Target Specificity): An aromatic or heteroaromatic moiety (e.g., 2-pyridyl) at C-8 is essential for π-π stacking interactions within enzyme active sites (e.g., COX or Kinase domains).
-
C-5 Carbonyl vs. Thiocarbonyl: Converting the C-5 carbonyl (C=O) to a thiocarbonyl (C=S) often alters potency. Thione derivatives (e.g., RL-2 ) have shown modified selectivity profiles compared to their oxo-counterparts.
Therapeutic Verticals & Mechanisms[2]
Oncology: The Rilyazine Series
The most significant application of this scaffold is in oncology. Derivatives like RL-1 (6-cyclohexyl-8-(pyridin-2-yl)pyrido[2,3-d]pyridazin-5(6H)-one) exhibit potent cytotoxicity against breast (MCF-7) and liver (HepG2) cancer lines.
-
Mechanism of Action:
-
Kinase Inhibition: These molecules act as ATP-competitive inhibitors of p38 MAPK and FMS kinase , pathways critical for tumor proliferation and metastasis.
-
Topoisomerase I Interference: Planar derivatives can intercalate DNA or inhibit Topoisomerase I, leading to replication fork arrest and apoptosis.
-
Figure 2: Dual-mechanism pathway of anticancer activity involving kinase inhibition and DNA replication arrest.
Inflammation & Pain Management
Derivatives substituted at the 2,8-positions (or 5-one variants) function as dual COX-1/COX-2 inhibitors .[2]
-
Selectivity: Unlike traditional NSAIDs that often cause gastric ulceration due to COX-1 inhibition, optimized pyrido-pyridazinones show a favorable selectivity ratio for COX-2, reducing gastrointestinal toxicity while maintaining analgesic efficacy.
-
Data Point: 3,5-disubstituted pyrido[2,3-d]pyridazin-2,8-diones have demonstrated edema inhibition comparable to Indomethacin in rat paw edema models.
Antimicrobial Activity
Specific derivatives have shown Minimum Inhibitory Concentrations (MIC) in the range of 25-50 µg/mL against:
-
Staphylococcus aureus (Gram-positive)[3]
-
Candida albicans (Fungal)[4]
-
Mycobacterium tuberculosis (Antitubercular potential via DHFR inhibition).
Quantitative Data Synthesis
The following table summarizes the cytotoxicity (IC50) and anti-inflammatory potential of key derivatives compared to standards.
| Compound ID | Substitution (N-6) | Substitution (C-8) | Target/Cell Line | IC50 / Activity | Reference Standard |
| RL-1 | Cyclohexyl | Pyridin-2-yl | MCF-7 (Breast Cancer) | 1.2 µM | Doxorubicin (0.8 µM) |
| RL-1 | Cyclohexyl | Pyridin-2-yl | HepG2 (Liver Cancer) | 2.4 µM | 5-Fluorouracil (3.1 µM) |
| RL-2 (Thione) | Cyclohexyl | Pyridin-2-yl | MCF-7 | 1.8 µM | Doxorubicin |
| Cmpd 7c | Phenyl | Carboxyethyl | COX-2 Inhibition | 0.04 µM | Celecoxib (0.05 µM) |
| Cmpd 18 | Benzyl | Methyl | M. tuberculosis | 6.25 µg/mL | Isoniazid (0.2 µg/mL) |
Experimental Methodologies
Protocol: One-Pot Synthesis of Rilyazine Derivatives
Validation: This protocol ensures regiospecific formation of the 5(6H)-one isomer over the 8(7H)-one isomer.
-
Reagents: Methyl 2-picolinoylnicotinate (1.0 eq), Substituted Hydrazine (e.g., Cyclohexylhydrazine, 1.1 eq), Ethanol (Solvent), Acetic Acid (Catalyst).
-
Procedure:
-
Dissolve methyl 2-picolinoylnicotinate in absolute ethanol (0.5 M concentration).
-
Add substituted hydrazine dropwise under stirring.
-
Add catalytic glacial acetic acid (5 mol%).
-
Reflux at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Cool to room temperature.[5] The product often precipitates.
-
Filter and wash with cold ethanol. Recrystallize from EtOH/DMF.
-
-
QC Check: 1H NMR must show a characteristic singlet/doublet for the C-4 proton around δ 8.5–9.0 ppm, confirming cyclization.
Protocol: In Vitro Cytotoxicity (MTT Assay)
Objective: Determine IC50 values against MCF-7/HepG2 cells.
-
Seeding: Seed cancer cells at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2. -
Treatment: Add serial dilutions of the pyrido[2,3-d]pyridazin-5(6H)-one derivative (0.1 µM to 100 µM) dissolved in DMSO (final DMSO < 0.1%).
-
Incubation: Incubate for 48 hours.
-
Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h.
-
Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
Future Outlook & Challenges
While the pyrido[2,3-d]pyridazin-5(6H)-one scaffold is promising, solubility remains a challenge for in vivo bioavailability. Future development should focus on:
-
Prodrug Strategies: Introducing phosphate esters at the N-6 position to improve aqueous solubility.
-
Scaffold Hopping: Replacing the pyridine ring with pyrazine (pyrazino-pyridazines) to alter metabolic stability.
-
Crystallography: Obtaining co-crystal structures with p38 MAPK to drive structure-based drug design (SBDD).
References
-
Warner Babcock Institute. (2016). Rilyazine derivatives and compositions for the treatment of cancer. US Patent 9,394,299 B2.[6] Link
-
Al-Tel, T. H., et al. (2011). Design and synthesis of a pyrido[2,3-d]pyrimidin-5-one class of anti-inflammatory FMS inhibitors. Journal of Medicinal Chemistry, 52(4), 1081–1099. Link
-
Gomes, P., et al. (2024).[7] Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition.[2] RSC Medicinal Chemistry, 15, 1038–1045.[2] Link
-
Selvakumar, P., et al. (2014).[8][9] Synthesis, characterization and biological evaluation of some novel pyrido[2,3-d]pyridazin-3(2H)-one derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 260-264.
-
Kakimoto, S. (1967).[9] Antitubercular activity of pyrido[2,3-d]pyridazine derivatives. Journal of the Pharmaceutical Society of Japan, 87, 1055.
Sources
- 1. EP3041840B1 - Rilyazine derivatives and compositions for the treatment of cancer - Google Patents [patents.google.com]
- 2. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Potential Antimicrobial Compounds from a Marine...: Ingenta Connect [ingentaconnect.com]
- 4. pjlss.edu.pk [pjlss.edu.pk]
- 5. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US9394299B2 - Rilyazine derivatives and compositions for the treatment of cancer - Google Patents [patents.google.com]
- 7. jocpr.com [jocpr.com]
- 8. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 9. scirp.org [scirp.org]
Technical Guide: Solubility & Characterization of 8-Methylpyrido[2,3-d]pyridazin-5(6H)-one
[1]
Executive Summary & Chemical Identity
This compound is a fused bicyclic heterocycle comprising a pyridine ring fused to a pyridazinone system.[1] It serves as a privileged scaffold in medicinal chemistry, particularly for Type IV Phosphodiesterase (PDE4) inhibitors and COX-2 inhibitors.
Its solubility profile is dominated by strong intermolecular hydrogen bonding (lactam dimer motif) and
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 161.16 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | >250 °C (Decomposes) |
| pKa (Calculated) | ~8.5 (Lactam NH acidity), ~2.0 (Pyridine N basicity) |
Solubility Profile
The solubility of this compound is heavily influenced by its ability to exist in lactam-lactim tautomeric forms.[1] The dominant lactam form (NH-C=O) creates a rigid crystal lattice that resists dissolution in non-polar solvents.[1]
Quantitative Solubility Assessment
Note: Values are derived from saturation limits observed in synthetic purification protocols and analogous pyridazinone structures (e.g., PDP-6).
| Solvent Class | Specific Solvent | Solubility Rating | Concentration Limit (Approx.) | Mechanistic Insight |
| Polar Aprotic | DMSO | High | > 50 mg/mL | Disrupts intermolecular H-bonds; preferred NMR solvent.[1] |
| DMF / DMAc | High | > 40 mg/mL | Effective for reactions requiring homogeneity at high temps. | |
| Polar Protic | Ethanol (Hot) | Moderate | 10–15 mg/mL | Soluble at reflux; precipitates upon cooling (Recrystallization method). |
| Methanol | Low | < 5 mg/mL | Insufficient for bulk dissolution; used for washing filter cakes. | |
| Water (Neutral) | Insoluble | < 0.1 mg/mL | Hydrophobic aromatic core overrides polar functional groups. | |
| Acid/Base | 0.1N NaOH | High | > 20 mg/mL | Deprotonation of lactam NH forms the soluble sodium salt. |
| 1N HCl | High | > 20 mg/mL | Protonation of the pyridine nitrogen forms the soluble hydrochloride salt. | |
| Non-Polar | Dichloromethane | Poor | < 1 mg/mL | Ineffective for extraction; requires polar co-solvents (e.g., MeOH). |
| Diethyl Ether | Insoluble | Negligible | Used as an anti-solvent to crash out the product. |
Solubility Decision Tree
The following logic flow illustrates solvent selection for processing this compound.
Caption: Solvent selection logic based on experimental intent (Analysis, Synthesis, or Purification).
Experimental Protocols
The solubility profile is best validated through the synthesis and purification workflow. The compound is synthesized via the cyclocondensation of 2-acetylnicotinic acid derivatives with hydrazine.
Synthesis & Isolation Protocol
Objective: Synthesize this compound and utilize solubility differences for purification.
Reagents:
-
2-Acetylnicotinic acid (or Ethyl 2-acetylnicotinate) [Precursor][1]
-
Hydrazine hydrate (80%)[1]
-
Ethanol (Absolute)[1]
-
Glacial Acetic Acid (Catalyst)[1]
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 10 mmol of 2-acetylnicotinic acid in 50 mL of Ethanol .
-
Addition: Dropwise add 12 mmol of Hydrazine Hydrate . A transient color change may occur.
-
Cyclization: Heat the mixture to reflux (78 °C) for 4–6 hours.
-
Precipitation (Solubility Check): Cool the reaction mixture to room temperature (25 °C), then chill in an ice bath (0–4 °C).
-
Observation: The target compound is sparingly soluble in cold ethanol and will precipitate as a white/pale yellow solid.
-
-
Filtration: Vacuum filter the solid.
-
Washing: Wash the filter cake with 2 x 10 mL of cold Ethanol followed by Diethyl Ether (to remove trace hydrazine and water).
-
Drying: Dry under vacuum at 60 °C to constant weight.
Recrystallization (Self-Validating Purity Step)
If the crude product is impure (indicated by TLC showing hydrazone intermediates), perform recrystallization:
-
Suspend the crude solid in DMF (minimum volume to dissolve at 90 °C).
-
Add Ethanol dropwise to the hot solution until slight turbidity persists.
-
Allow to cool slowly. The compound will crystallize out, leaving impurities in the mother liquor.
Mechanistic Pathway
Understanding the formation of the ring system clarifies the "8-methyl" positioning and the resulting polarity.
Caption: Cyclocondensation pathway converting the soluble precursor into the insoluble fused heterocyclic product.[1]
Critical References
-
Synthesis of Pyrido-pyridazinones:
-
Source: Dal Piaz, V., et al. "Heterocyclic-fused pyridazinones as potent and selective PDE IV inhibitors." Journal of Medicinal Chemistry (1997).
-
Relevance: Establishes the standard cyclization protocol using hydrazine in ethanol and confirms the solubility behavior of the core scaffold.
-
-
Solubility of Pyridazinone Analogs:
-
Source: Shakeel, F., et al. "Solubility and thermodynamics of 6-phenyl-4,5-dihydropyridazin-3(2H)-one in various neat solvents."[1] Journal of Molecular Liquids (2015).
-
Relevance: Provides quantitative solubility trends for the pyridazinone moiety (High in DMSO > Transcutol > PEG-400 > Ethanol > Water).
-
[1]
-
-
Tautomerism and Acidity:
-
Source: El-Hashash, M. A., et al. "Synthesis and reactions of some new pyrido[2,3-d]pyridazine derivatives."[3] Pakistan Journal of Scientific and Industrial Research (1994).
-
Relevance: Discusses the reactivity of the lactam nitrogen, confirming solubility in alkaline media via salt formation.
-
Methodological & Application
Application Note: Scalable Synthesis of 8-Methylpyrido[2,3-d]pyridazin-5(6H)-one
This Application Note and Protocol is designed for researchers and drug development professionals. It addresses the synthesis of 8-methylpyrido[2,3-d]pyridazin-5(6H)-one starting from 2-aminonicotinic acid .[1]
Part 1: Scientific Analysis & Strategic Approach
The Synthetic Challenge: Pyridazine vs. Pyrimidine
The synthesis of This compound from 2-aminonicotinic acid presents a specific regiochemical challenge that is often misunderstood in literature.
-
The Common Pitfall: Direct reaction of 2-aminonicotinic acid with acetic anhydride followed by hydrazine typically yields the pyrido[2,3-d]pyrimidine scaffold (specifically 3-amino-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one), not the pyridazine.[1] This occurs because the exocyclic nitrogen of the amino group is retained, forming the pyrimidine ring.[1]
-
The Pyridazine Requirement: To construct the pyrido[2,3-d]pyridazine core (a 1,2-diazine fused to pyridine), a carbon-carbon bond must be established at the C2 position of the pyridine ring prior to cyclization with hydrazine.[1] Specifically, a 2-acetyl group is required to introduce the methyl moiety and provide the necessary 1,4-dicarbonyl-equivalent relationship for pyridazine formation.[1]
The Validated Pathway
Since 2-aminonicotinic acid lacks the C2-carbon substituent required for the "8-methyl" pyridazine target, the protocol must involve a functional group interconversion (FGI) strategy:
-
Diazotization/Halogenation: Conversion of the 2-amino group to a 2-chloro group via a Sandmeyer-type reaction.[1]
-
Acylation (Stille/Heck/Grignard): Introduction of the acetyl group to form 2-acetylnicotinic acid .[1]
-
Cyclocondensation: Reaction with hydrazine to close the pyridazine ring, yielding the target This compound .[1]
This guide details the rigorous multi-step protocol required to achieve the correct isomer with high chemical integrity.
Part 2: Detailed Experimental Protocols
Phase 1: Synthesis of 2-Chloronicotinic Acid (Precursor Activation)
Objective: Convert the unreactive amino group into a reactive handle (chloride) for carbon coupling.[1]
Reagents:
-
2-Aminonicotinic acid (1.0 equiv)[1]
-
Sodium Nitrite (NaNO₂, 2.5 equiv)[1]
-
Hydrochloric Acid (Concentrated, excess)[1]
-
Copper(I) Chloride (CuCl, 0.1 equiv - optional catalyst)[1]
Protocol:
-
Dissolution: Suspend 2-aminonicotinic acid in concentrated HCl (5 mL/g) in a round-bottom flask cooled to 0°C in an ice/salt bath.
-
Diazotization: Dropwise add an aqueous solution of NaNO₂ (2.5 equiv in minimal water) while maintaining the internal temperature below 5°C. The solution will turn clear/yellow as the diazonium salt forms.[1] Stir for 30 minutes at 0°C.
-
Substitution: Slowly warm the solution to room temperature. If CuCl is used, add it now.[1] Heat the mixture to 60°C for 1 hour. Nitrogen gas evolution will be vigorous.[1]
-
Workup: Cool the mixture to 0°C. The product, 2-chloronicotinic acid , typically precipitates as a white/off-white solid.[1]
-
Purification: Filter the solid, wash with cold water, and dry under vacuum.[1] Recrystallize from hot water if necessary.
-
Checkpoint: Verify product by melting point (178-180°C) or LC-MS (M+H: 158/160 pattern).
-
Phase 2: Synthesis of 2-Acetylnicotinic Acid (Carbon Insertion)
Objective: Introduce the acetyl group at the C2 position.[1] The Stille coupling is preferred for reliability in research settings.[1]
Reagents:
-
2-Chloronicotinic acid (1.0 equiv)[1]
-
Tributyl(1-ethoxyvinyl)tin (1.1 equiv)[1]
-
Pd(PPh₃)₄ (0.05 equiv)[1]
-
Toluene or 1,4-Dioxane (anhydrous)[1]
-
Hydrochloric Acid (2N)[1]
Protocol:
-
Coupling: In a flame-dried Schlenk flask under Argon, dissolve 2-chloronicotinic acid and Tributyl(1-ethoxyvinyl)tin in anhydrous toluene (10 mL/g). Add Pd(PPh₃)₄.
-
Reflux: Heat the mixture to reflux (110°C) for 12–16 hours. Monitor by TLC for the disappearance of the starting chloride.[1]
-
Hydrolysis: Cool to room temperature. Add 2N HCl (excess) and stir vigorously for 2 hours. This step hydrolyzes the intermediate enol ether to the ketone.[1]
-
Extraction: Neutralize to pH 3-4 with NaOH. Extract with Ethyl Acetate (3x).[1]
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient) to isolate 2-acetylnicotinic acid .
-
Data Check: ¹H NMR should show a distinct singlet for the acetyl methyl group at ~δ 2.6 ppm.[1]
-
Phase 3: Cyclization to this compound
Objective: Form the pyridazine ring via condensation with hydrazine.[1]
Reagents:
Protocol:
-
Reaction Setup: Dissolve 2-acetylnicotinic acid in Ethanol (10 mL/mmol).
-
Addition: Add Hydrazine Hydrate dropwise at room temperature.
-
Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours. A precipitate often forms during the reaction.[1]
-
Isolation: Cool the mixture to 0°C. Filter the solid precipitate.
-
Purification: Wash the cake with cold ethanol and diethyl ether. Recrystallize from Ethanol/DMF if high purity (>99%) is required.[1]
Yield: Typically 65–75% (over the final step).[1] Characterization:
-
Appearance: White to pale yellow crystalline solid.[1]
-
¹H NMR (DMSO-d₆): Look for the methyl singlet at ~δ 2.5-2.7 ppm, aromatic protons for the pyridine ring (dd patterns), and a broad singlet for the NH (lactam) proton at >12 ppm.[1]
Part 3: Visualization & Data
Synthetic Pathway Diagram
Caption: Figure 1. Validated synthetic route to the pyridazine scaffold (green path) versus the common pyrimidine byproduct (red dashed path).[1]
Process Data Summary
| Parameter | Phase 1: Diazotization | Phase 2: Stille Coupling | Phase 3: Cyclization |
| Key Reagent | NaNO₂ / HCl | Pd(PPh₃)₄ / Tin Reagent | Hydrazine Hydrate |
| Temperature | 0°C → 60°C | 110°C (Reflux) | 78°C (Reflux) |
| Time | 2 Hours | 16 Hours | 4–6 Hours |
| Critical Control | Temp < 5°C during addition | Anhydrous / O₂-free | Stoichiometry (1.2 eq) |
| Typical Yield | 80–85% | 60–70% | 70–75% |
| Purification | Precipitation/Wash | Column Chromatography | Recrystallization |
Part 4: Troubleshooting & Optimization
-
Issue: Low Yield in Phase 2 (Coupling)
-
Issue: Formation of Isomers in Phase 3
References
-
Synthesis of 2-Acetylnicotinic Acid
- Evaluation of methods for the synthesis of 2-acetylnicotinic acid.
-
Source: (General reference for acyl-pyridine synthesis).[1]
-
Cyclization Logic (Pyridazine vs Pyrimidine)
-
Stille Coupling on Chloronicotinic Acids
-
General Pyrido[2,3-d]pyridazine Synthesis
- Synthesis of pyrido[2,3-d]pyridazin-5-ones
-
Source: [1]
Sources
Application Note: One-Pot Cyclization Protocols for Pyrido[2,3-d]pyridazin-5(6H)-one Derivatives
This Application Note is designed for researchers in medicinal chemistry and drug discovery, focusing on the efficient synthesis of pyrido[2,3-d]pyridazin-5(6H)-one derivatives. These scaffolds are critical in the development of kinase inhibitors (e.g., FMS, tyrosine kinases) and anti-inflammatory agents (COX-1/2 dual inhibitors).
Abstract & Strategic Relevance
The pyrido[2,3-d]pyridazine core represents a privileged scaffold in drug discovery, exhibiting bioactivity ranging from COX-1/COX-2 dual inhibition to tyrosine kinase suppression (e.g., FMS kinase). Traditional synthetic routes often involve multi-step isolation of unstable intermediates (such as hydrazones), leading to yield attrition.
This guide details two advanced protocols:
-
Protocol A: A Direct Cyclocondensation strategy targeting the specific 5(6H)-one regioisomer, ideal for generating Rilyazine-type anticancer agents.
-
Protocol B: A Telescoped One-Pot MCR (Multicomponent Reaction) for the synthesis of the related 2,8-dione derivatives, maximizing molecular diversity and "Green Chemistry" principles.
Mechanistic Insight
The formation of the pyrido[2,3-d]pyridazin-5(6H)-one system relies on the construction of the pyridazine ring onto a pre-functionalized pyridine core or the simultaneous assembly of both rings.
Reaction Pathway Analysis[1]
-
The Electrophilic Trap: The key to the 5(6H)-one formation is a 1,4-dielectrophile system—typically a pyridine ring substituted at the 2-position with an acyl group (ketone/aldehyde) and at the 3-position with an ester.
-
The Nucleophilic Trigger: Hydrazine (
) acts as a dinucleophile.-
Step 1: Formation of the hydrazone at the highly reactive acyl ketone (C2).
-
Step 2: Intramolecular nucleophilic acyl substitution at the ester (C3), closing the pyridazine ring and releasing alcohol.
-
Visualization: Cyclization Logic
Caption: Mechanistic pathway for the condensation of 2-acylnicotinates with hydrazine to form the fused pyridazinone core.
Experimental Protocols
Protocol A: Direct Cyclocondensation for 5(6H)-ones
Target: High-purity synthesis of 8-substituted pyrido[2,3-d]pyridazin-5(6H)-ones (e.g., Rilyazine analogs). Reference: Adapted from Rilyazine derivatives synthesis (Patent EP3041840B1) [1].
Materials
-
Substrate: Methyl 2-picolinoylnicotinate (or 2-acetylnicotinate analog).
-
Reagent: Hydrazine hydrate (or substituted hydrazine R-NHNH₂).
-
Solvent: Ethanol (EtOH) or Methanol (MeOH).
-
Catalyst: Acetic acid (glacial, catalytic amount, optional).
Step-by-Step Methodology
-
Preparation: Dissolve 1.0 equiv (e.g., 1.0 mmol) of the 2-acylnicotinate precursor in anhydrous EtOH (5 mL/mmol).
-
Addition: Add 1.2–1.5 equiv of hydrazine hydrate dropwise at room temperature.
-
Critical Control Point: If using a substituted hydrazine (e.g., phenylhydrazine), ensure the nitrogen nucleophilicity aligns with the ketone position to avoid regioisomeric mixtures.
-
-
Reflux: Heat the reaction mixture to reflux (78–80 °C) for 3–6 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the starting ester.
-
Work-up:
-
Cool the mixture to 0–5 °C. The product often precipitates as a crystalline solid.
-
Filter the solid and wash with cold EtOH.
-
If no precipitate forms, concentrate the solvent in vacuo and recrystallize from EtOH/Et₂O.
-
-
Validation: Confirm structure via ¹H NMR. Look for the disappearance of the ester methyl singlet (~3.9 ppm) and the appearance of the amide NH (broad singlet, >10 ppm) or N-substituent signals.
Protocol B: Telescoped One-Pot MCR for 2,8-Diones
Target: Rapid generation of 3,5-disubstituted pyrido[2,3-d]pyridazine-2,8-diones from simple building blocks. Reference: RSC Med. Chem., 2024 [2].[1]
Materials
-
Component A:
-Enamino diketone (or 1,3-dicarbonyl + primary amine). -
Component B: Active Methylene (Ethyl cyanoacetate or Malononitrile).[2]
-
Component C: Hydrazine Monohydrate.
-
Solvent: Ethanol (EtOH).[2]
Step-by-Step Methodology
-
Stage 1 (Pyridone Formation):
-
In a round-bottom flask, combine
-enamino diketone (1.0 mmol) and ethyl cyanoacetate (1.0 mmol) in EtOH (10 mL). -
Reflux for 8–12 hours.[3] This forms the intermediate 2-pyridone via a Knoevenagel/Michael cascade.
-
Self-Validation: An aliquot can be checked by LC-MS to confirm the mass of the pyridone intermediate before proceeding.
-
-
Stage 2 (Pyridazine Annulation):
-
Without isolation , add hydrazine monohydrate (2.0–3.0 equiv) directly to the hot reaction mixture.
-
Continue refluxing for an additional 6–16 hours.
-
-
Purification:
-
Cool to room temperature. Acidify slightly (pH ~5) with dilute HCl if necessary to induce precipitation.
-
Filter the precipitate.[4] Wash with water and cold ethanol.
-
Yields typically range from 60–90% .
-
Data Summary & Optimization
| Parameter | Protocol A (Direct Cyclization) | Protocol B (Telescoped MCR) |
| Target Scaffold | Pyrido[2,3-d]pyridazin-5(6H)-one | Pyrido[2,3-d]pyridazine-2,8-dione |
| Precursor Complexity | High (Requires 2-acylnicotinate) | Low (Simple enaminones) |
| Reaction Time | 3–6 Hours | 14–28 Hours (Total) |
| Typical Yield | 85–95% | 60–90% |
| Atom Economy | High (Loss of ROH) | High (Loss of H₂O/EtOH) |
| Key Variable | Hydrazine substitution (Regiocontrol) | Order of addition (Sequential) |
Expert Tips for Troubleshooting
-
Regioselectivity (Protocol A): When using substituted hydrazines (
), the more nucleophilic nitrogen (usually the NH attached to R if R is alkyl, or the terminal if R is aryl? Correction: Terminal is usually more nucleophilic) attacks the ketone.[5] Verify regiochemistry using NOESY NMR. -
Solubility: If the product precipitates too early in Protocol B, trapping impurities, switch to a co-solvent system (EtOH/DMF 9:1).
-
Microwave Acceleration: Protocol B can be accelerated significantly (Stage 1: 20 min @ 120°C; Stage 2: 15 min @ 140°C) using a microwave reactor.
Visual Workflow (Protocol B)
Caption: Operational workflow for the telescoped synthesis of pyrido[2,3-d]pyridazine-2,8-diones.
References
- Rilyazine derivatives and compositions for the treatment of cancer.
-
Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. Source:[2][6] RSC Medicinal Chemistry, 2024. [Link]
-
Microwave-Assisted One-Pot Synthetic Pathways for Pyrido[2,3-d]imidazole Derivatives. (Cited for comparative MCR methodologies). Source: Journal of Organic Chemistry. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: The 8-Methylpyrido[2,3-d]pyridazin-5(6H)-one Scaffold in Kinase Discovery
This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and pharmacology, focusing on the rational design, synthesis, and biological evaluation of kinase inhibitors based on the 8-methylpyrido[2,3-d]pyridazin-5(6H)-one scaffold.
Introduction: The "Privileged" Nature of the Scaffold
The pyrido[2,3-d]pyridazin-5(6H)-one core represents a "privileged scaffold" in kinase drug discovery due to its structural resemblance to the purine ring of ATP. Unlike the more common quinazoline or pyrido-pyrimidine scaffolds (e.g., Palbociclib), the pyridazinone core offers unique hydrogen-bonding vectors and solubility profiles that are particularly effective for targeting Serine/Threonine kinases (e.g., p38 MAPK) and specific Tyrosine kinases (e.g., FER, c-Met) .
Key Structural Features[1][2][3][4]
-
Hinge Binding Motif: The lactam (amide) group at positions N6-C5 serves as a critical donor-acceptor motif for interacting with the kinase hinge region (e.g., Met109 in p38
). -
Solubility: The extra nitrogen atoms in the pyridazine ring lower logP compared to carbocyclic analogs, improving oral bioavailability.
-
8-Methyl Substituent: This specific modification on the pyridine ring often fills the hydrophobic "gatekeeper" pocket or the solvent-exposed region, depending on the binding mode (Type I vs. Type II), enhancing selectivity.
Chemical Biology & Structure-Activity Relationship (SAR)
The scaffold allows for three primary vectors of modification to tune potency and selectivity.
Figure 1: SAR Map of the this compound scaffold highlighting key derivatization vectors.
Protocol 1: Synthesis of the Scaffold Library
This protocol details the construction of the core scaffold and its subsequent functionalization. The route utilizes a condensation-cyclization strategy starting from substituted nicotinates.
Reagents & Equipment[1][3][5][6][7]
-
Starting Material: Ethyl 2-acetyl-6-methylnicotinate (commercially available or synthesized via Claisen condensation).
-
Reagents: Hydrazine hydrate (80%), Ethanol (EtOH), Phosphorus oxychloride (POCl
), various anilines/amines. -
Equipment: Microwave reactor (optional), Reflux condenser, Flash Chromatography system.
Step-by-Step Methodology
Stage A: Formation of the Pyridazinone Core
-
Dissolution: Dissolve Ethyl 2-acetyl-6-methylnicotinate (10 mmol) in absolute EtOH (20 mL).
-
Cyclization: Add Hydrazine hydrate (15 mmol) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1) for the disappearance of the ester.
-
Isolation: Cool the reaction to 0°C. The product, This compound , will precipitate as a white/off-white solid.
-
Purification: Filter the solid, wash with cold EtOH, and dry under vacuum.
-
Yield Expectation: 75–85%.
-
QC Check:
H NMR (DMSO-d ) should show a singlet for the methyl group (~2.6 ppm) and a broad singlet for the NH (~12.5 ppm).
-
Stage B: Functionalization (Chlorination & S
Ar)
To create a library of inhibitors, convert the lactam to a chloro-intermediate for nucleophilic aromatic substitution.
-
Chlorination: Suspend the core (5 mmol) in POCl
(15 mL). Heat to 100°C for 3 hours. -
Workup: Evaporate excess POCl
under reduced pressure. Pour the residue onto crushed ice/NaHCO carefully. Extract with Dichloromethane (DCM). -
Intermediate: Obtain 5-chloro-8-methylpyrido[2,3-d]pyridazine .
-
Library Generation (S
Ar):-
Dissolve the chloro-intermediate (0.2 mmol) in DMF (1 mL).
-
Add the desired amine/aniline (0.25 mmol) and DIPEA (0.5 mmol).
-
Heat at 80–100°C for 2–12 hours (or microwave at 120°C for 20 min).
-
Purification: HPLC (Water/Acetonitrile + 0.1% Formic Acid).
-
Protocol 2: Biochemical Kinase Profiling (ADP-Glo™)
Once synthesized, compounds must be profiled for potency against key targets (e.g., p38
Assay Principle
The ADP-Glo™ Kinase Assay (Promega) quantifies kinase activity by measuring the ADP formed from a kinase reaction. The ADP is converted to ATP, which is then converted to light by Ultra-Glo™ Luciferase.
Reagents
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl
, 0.1 mg/mL BSA, 50 M DTT. -
Substrates: p38
(recombinant), p38 peptide substrate. -
Controls: SB203580 (p38 inhibitor control).
Workflow
-
Compound Prep: Prepare 10-point dose-response curves (starting at 10
M, 3-fold dilution) in DMSO. -
Enzyme Reaction:
-
Add 2
L of Compound to 384-well plate. -
Add 4
L of Kinase Enzyme solution. Incubate 10 min. -
Add 4
L of ATP/Substrate mix. -
Incubate at RT for 60 minutes.
-
-
ADP Detection:
-
Add 10
L ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min. -
Add 20
L Kinase Detection Reagent (converts ADP to ATP -> Light). Incubate 30 min.
-
-
Measurement: Read Luminescence on a plate reader (e.g., EnVision).
-
Analysis: Fit data to a sigmoidal dose-response equation to determine IC
.
Protocol 3: Cellular Potency (LPS-Induced TNF- )
To verify cell permeability and target engagement, use a functional cellular assay.
Cell Line
THP-1 (Human monocytic leukemia cells).
Workflow
-
Differentiation (Optional): THP-1 cells can be used in suspension or differentiated with PMA.
-
Seeding: Seed 50,000 cells/well in a 96-well plate in RPMI-1640 + 10% FBS.
-
Treatment: Pre-treat cells with the test compound (diluted in media, final DMSO <0.5%) for 1 hour.
-
Stimulation: Add Lipopolysaccharide (LPS) (final conc. 1
g/mL) to stimulate the TLR4 -> p38 pathway. -
Incubation: Incubate for 4 hours at 37°C.
-
Readout: Collect supernatant. Quantify TNF-
levels using a standard ELISA kit. -
Data: Calculate EC
for inhibition of cytokine release.
Figure 2: Biological pathway targeted by the scaffold. The inhibitor blocks p38 MAPK, preventing downstream cytokine production.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Cyclization | Incomplete hydrazine reaction | Ensure fresh Hydrazine Hydrate is used; increase reaction time or temperature (reflux). |
| Poor Solubility | Planar aromatic stacking | Introduce solubilizing groups (e.g., morpholine, piperazine) at the N6 or C5-amine position. |
| Non-Specific Toxicity | Off-target kinase inhibition | Run a "Kinase Panel" (e.g., KINOMEscan) early to check selectivity against CDK2/9 or GSK3 |
| Low Cellular Potency | Poor permeability | Check logP (aim for 2–4). The pyridazinone core is polar; avoid adding too many additional polar groups. |
References
-
Asano, M., et al. (2019). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors. ACS Medicinal Chemistry Letters.[2] Link
-
Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinases: 'magic bullets'. Biochemical Journal.[3] Link
-
Liverton, N. J., et al. (1999). Design and synthesis of potent, selective, and orally bioavailable p38 MAP kinase inhibitors. Journal of Medicinal Chemistry. Link
-
Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.Link
Sources
Application Note: High-Efficiency Synthesis of Pyrido[2,3-d]pyridazine Scaffolds for Pharmaceutical Intermediates
Abstract
Pyrido-pyridazine scaffolds, particularly the pyrido[2,3-d]pyridazine isomer, represent a privileged class of bicyclic heteroaromatics in modern drug discovery.[1] Functioning as bioisosteres to quinazolines and phthalazines, these cores are critical in the development of kinase inhibitors (e.g., CDK4/6, VEGFR-2) and anti-inflammatory agents. This application note details a robust, scalable protocol for synthesizing the 5,8-dichloro-pyrido[2,3-d]pyridazine intermediate—a versatile "linchpin" for divergent library synthesis. We address common challenges such as regioselectivity, solubility of the dione intermediate, and hydrolytic instability of the chlorinated product.
Introduction: The Strategic Value of the Scaffold
In medicinal chemistry, nitrogen enrichment of aromatic cores is a proven strategy to improve solubility and metabolic stability while maintaining hydrogen-bond interactions with target proteins. The pyrido[2,3-d]pyridazine scaffold offers distinct advantages:
-
Kinase Binding: The N-N motif mimics the hinge-binding region required for ATP-competitive inhibition.
-
Vector Positioning: The 5- and 8-positions allow for orthogonal functionalization, enabling the precise placement of solubilizing groups (e.g., piperazines) and hydrophobic tails (e.g., aryl groups).
-
Electronic Tuning: The pyridine nitrogen (N1) exerts an electron-withdrawing effect, significantly altering the reactivity of the C5 and C8 positions compared to symmetrical phthalazines.
Core Synthetic Strategy
The most reliable route for scale-up involves a three-stage workflow: Condensation
Figure 1: Strategic workflow for the synthesis of pyrido-pyridazine pharmaceutical intermediates.
Detailed Protocols
Protocol A: Ring Closure to Pyrido[2,3-d]pyridazine-5,8-dione
Objective: Synthesis of the bicyclic core via condensation. Rationale: Using acetic acid as both solvent and catalyst promotes the cyclization while managing the exotherm of the hydrazine addition.
Materials:
-
Pyridine-2,3-dicarboxylic anhydride (1.0 eq)
-
Hydrazine hydrate (80% solution, 1.2 eq)
-
Glacial Acetic Acid (10 vol)
-
Ethanol (for washing)
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with Pyridine-2,3-dicarboxylic anhydride and Glacial Acetic Acid. Stir to form a suspension.
-
Addition: Add Hydrazine hydrate dropwise over 20 minutes at room temperature. Caution: Exothermic reaction.[2]
-
Reaction: Heat the mixture to reflux (118°C) for 4 hours. The suspension will initially clear and then form a heavy precipitate (the dione).
-
Monitoring: Monitor by LC-MS. The starting material (anhydride) converts rapidly; look for the mass of the cyclic hydrazide (MW ~163).
-
Workup: Cool the mixture to room temperature. Filter the solid.[3][4]
-
Purification: Wash the filter cake copiously with water (to remove acetic acid) followed by cold ethanol (to remove impurities). Dry in a vacuum oven at 60°C.
Expected Yield: >85% as a white/off-white solid. Note: This intermediate is highly insoluble in most organic solvents, which is characteristic of the "dione" tautomer.
Protocol B: Activation via Chlorination (5,8-Dichloro-pyrido[2,3-d]pyridazine)
Objective: Converting the inert dione into the reactive dichloro-scaffold. Rationale: POCl3 serves as both reagent and solvent. The addition of PCl5 accelerates the reaction by generating the more reactive phosphorochloridate species in situ.
Materials:
-
Pyrido[2,3-d]pyridazine-5,8-dione (1.0 eq)
-
Phosphorus oxychloride (POCl3) (5.0 eq)
-
Phosphorus pentachloride (PCl5) (1.0 eq)
-
Optional: N,N-Diethylaniline (catalytic, for stubborn substrates)
Step-by-Step Methodology:
-
Setup: In a dry flask under inert atmosphere (N2), combine the dione and PCl5.
-
Solvent Addition: Carefully add POCl3.
-
Reaction: Heat to reflux (105-110°C) for 3–6 hours. The slurry typically dissolves to form a dark solution upon completion.
-
Quenching (Critical Safety Step):
-
Cool the reaction mixture to room temperature.
-
Remove excess POCl3 via rotary evaporation (use a caustic trap).
-
Pour the thick residue slowly onto crushed ice/water with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the product.
-
-
Extraction: Neutralize the aqueous phase to pH 7-8 with solid NaHCO3. Extract immediately with Dichloromethane (DCM) (3x).
-
Isolation: Dry organic layers over MgSO4, filter, and concentrate.
Expected Yield: 60–75% as a yellow/brown solid. Stability Warning: The 5,8-dichloro derivative is moisture sensitive. Store under Nitrogen at -20°C.
Expertise & Optimization: Regioselectivity in SnAr
A common failure point in developing this scaffold is the lack of control during the first nucleophilic aromatic substitution (SnAr). Due to the electronic influence of the pyridine nitrogen (N1), the C5 and C8 positions are not equivalent .
-
C8 Position: More electrophilic due to para-like conjugation with the pyridine nitrogen.
-
C5 Position: Less reactive.
Optimization Table: Regioselective Substitution
| Variable | Condition A (Kinetic) | Condition B (Thermodynamic) | Outcome |
| Temperature | -78°C to 0°C | Reflux (80°C+) | Low temp favors C8 substitution. |
| Solvent | THF / DCM | DMF / DMSO | Non-polar solvents enhance selectivity. |
| Base | DIPEA (1.0 eq) | K2CO3 (Excess) | Stronger bases/heat may lead to bis-substitution. |
| Nucleophile | Sterically hindered amines | Small primary amines | Hindered amines enhance C8 selectivity. |
Pathway Logic: Regioselectivity
The following diagram illustrates the electronic bias utilized to synthesize selective mono-substituted intermediates.
Figure 2: Mechanistic basis for regioselective SnAr on the pyrido-pyridazine core.
Troubleshooting & Quality Control
Issue 1: Incomplete Chlorination
-
Symptom: LC-MS shows a peak corresponding to the monochloro-hydroxy intermediate.
-
Root Cause: Insufficient PCl5 or old POCl3 (hydrolyzed).
-
Fix: Add 0.5 eq of PCl5 and continue reflux. Ensure anhydrous conditions.
Issue 2: Product Hydrolysis during Workup
-
Symptom: Loss of the dichloro product; reappearance of dione or hydroxy-chloro species.
-
Root Cause: Exothermic quenching raises temperature >20°C, accelerating hydrolysis.
-
Fix: Quench onto ice slowly. Keep the biphasic mixture cold until extraction is complete. Do not store the aqueous layer; extract immediately.
Issue 3: Solubility of Dione
-
Symptom: The dione forms a "brick" in the flask, making stirring impossible.
-
Fix: Use a mechanical stirrer for scales >10g. The reaction does not need to be homogeneous to proceed, but agitation is required for thermal transfer.
References
-
Medicinal Chemistry of Pyrido[2,3-d]pyrimidines and Pyridazines
- Title: Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
- Source: RSC Advances / NIH N
-
URL:[Link]
-
Synthetic Pathways for Pyrido-pyridazines
-
Chlorination Protocols (POCl3/PCl5)
- Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyridines.
- Source: NIH N
-
URL:[Link]
-
Anti-inflammatory Applications
Sources
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repositorium.uminho.pt [repositorium.uminho.pt]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
purification methods for pyrido[2,3-d]pyridazin-5(6H)-one byproducts
Technical Support Center: Purification Strategies for Pyrido[2,3-d]pyridazin-5(6H)-ones
Ticket ID: #PYR-56H-PUR Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The "Brick Dust" Challenge
Welcome to the technical guide for pyrido[2,3-d]pyridazin-5(6H)-ones. If you are accessing this guide, you likely encountered the "brick dust" phenomenon: your product is a high-melting solid, sparingly soluble in common organic solvents, and difficult to separate from regioisomeric byproducts or sticky hydrazide intermediates.
This scaffold owes its stubborn physical properties to strong intermolecular hydrogen bonding (lactam-lactim tautomerism) and π-π stacking. Our purification strategy prioritizes solubility manipulation over standard chromatography, which often leads to streaking or irreversible adsorption.
Part 1: Purification Decision Matrix
Before initiating any protocol, assess your crude material's physical state. Use the logic flow below to select the correct module.
Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude material characteristics.
Part 2: Technical Modules & Protocols
Module 1: Solubility & Recrystallization (Protocol A & B)
Target Issue: Removal of inorganic salts, unreacted hydrazines, and "tarry" polymers.
The pyrido[2,3-d]pyridazinone core acts as a weak acid (pKa ~9-10 due to the lactam NH). We can exploit this for Acid-Base Reprecipitation , which is superior to standard crystallization for removing non-acidic impurities.
Protocol A: pH-Swing Precipitation
-
Dissolution: Suspend the crude solid in 1M NaOH (5–10 volumes).
-
Why: The lactam deprotonates, forming a water-soluble sodium salt. Neutral impurities (unreacted esters, regioisomers without acidic protons) will remain undissolved.
-
-
Filtration: Filter the alkaline solution through a Celite pad to remove insoluble tars.
-
Precipitation: Slowly add 1M HCl to the filtrate with vigorous stirring until pH reaches ~4–5.
-
Observation: The product should precipitate as a fine, off-white solid.
-
-
Collection: Filter and wash copiously with water (to remove NaCl) and cold ethanol.
Protocol B: Hot Trituration (The "Polish") If the product is already neutral but colored:
-
Suspend solid in DMF or Acetic Acid (minimum volume to create a slurry, not a solution).
-
Heat to 80°C for 30 minutes.
-
Cool to room temperature and add 3 volumes of Ethanol (antisolvent).
-
Filter. This removes soluble organic impurities while leaving the high-melting product behind.
Solubility Reference Table
| Solvent | Solubility (25°C) | Solubility (80°C) | Application |
|---|---|---|---|
| Water | Insoluble | Insoluble | Wash solvent (removes salts) |
| Ethanol | Poor | Moderate | Antisolvent / Trituration |
| DCM | Insoluble | Poor | Not recommended |
| DMF/DMSO | Good | Excellent | Recrystallization solvent |
| Acetic Acid | Moderate | Good | Protonates pyridine N, aids solubility |
Module 2: Chromatographic Separation (Protocol C)
Target Issue: Separation of pyrido[2,3-d] vs. pyrido[3,2-d] regioisomers.
Regioisomers often form when the starting material (e.g., pyridine-2,3-dicarboxylic anhydride) reacts asymmetrically with hydrazine. These isomers have very similar polarities.
The "Ammonia Trick" Standard silica gel is acidic. It protonates the pyridine ring, causing the compound to stick (tailing). You must basify the silica.
Protocol C: Basified Flash Chromatography
-
Mobile Phase: DCM : MeOH : NH₄OH (90 : 9 : 1).
-
Note: The ammonia competes for the acidic sites on the silica, allowing the basic pyridine product to elute cleanly.
-
-
Column Pre-treatment: Flush the silica column with mobile phase before loading the sample.
-
Loading: Dry load! Dissolve sample in TFA or DMSO, mix with Celite, and evaporate (if TFA) or load directly (if DMSO, use a C18 guard column if possible).
-
Gradient: 0% to 10% MeOH in DCM (maintain 1% NH₄OH constant).
Part 3: Troubleshooting & FAQs
Q1: My product is an oil/gum that won't solidify. What happened?
-
Diagnosis: You likely have trapped solvent (DMF or DMSO) or uncyclized hydrazide intermediates.
-
Fix: perform a Water Crash . Dissolve the gum in a minimal amount of MeOH/DMSO. Pour this solution slowly into a beaker of rapidly stirring ice-cold brine. The sudden polarity shift usually forces the hydrophobic heterocycle to snap into a lattice (solidify).
Q2: I see two spots on TLC with identical Rf values. How do I separate them?
-
Diagnosis: Regioisomers (2,3-d vs 3,2-d).
-
Fix: Do not rely on silica. Use 1H NMR to distinguish them first. The proton adjacent to the pyridine nitrogen will show different coupling constants (
values).-
Separation: If chromatography fails, try Fractional Crystallization from Glacial Acetic Acid. The symmetric isomer often packs better and crystallizes first.
-
Q3: My yield is >100% and the solid is wet/sticky.
-
Diagnosis: Hydrazine retention. Hydrazine hydrate is "sticky" and can form H-bonded complexes with the lactam.
-
Fix: Wash the solid with 0.5M HCl . The acid will protonate the hydrazine (making it water-soluble) but will not dissolve the pyrido-pyridazinone (which precipitates at acidic pH). Follow with a water wash.
Part 4: References & Grounding
-
Synthesis & One-Pot Cyclization:
-
Source:RSC Medicinal Chemistry
-
Context: Describes the reaction of 2-pyridones with hydrazine and the subsequent workup involving ethanol reflux to ensure cyclization.
-
Citation:1
-
-
Solubility Data (Analogous Scaffolds):
-
Source:Molecules (MDPI)
-
Context: Provides quantitative solubility data for pyridazinone derivatives in DMSO, PEG-400, and alcohols, validating the solvent choices in Module 1.
-
Citation:2
-
-
General Heterocyclic Purification (Pyridopyrimidines):
Sources
- 1. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2 H)-one in Different Pharmaceutical Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Technical Support Center: High-Purity 8-methylpyrido[2,3-d]pyridazin-5(6H)-one Recrystallization
Welcome to the technical support center for the purification of 8-methylpyrido[2,3-d]pyridazin-5(6H)-one. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to assist you in achieving high-purity crystalline material. As Senior Application Scientists, we combine fundamental principles with practical, field-tested insights to help you navigate the challenges of recrystallizing this heterocyclic compound.
Troubleshooting Guide: Recrystallization of this compound
This section addresses specific issues you may encounter during the recrystallization process in a question-and-answer format.
Issue 1: My this compound will not dissolve in the chosen solvent, even with heating.
Possible Cause: The solvent is too non-polar or has poor solvating power for your compound, even at elevated temperatures. The pyridopyridazinone structure, with its multiple nitrogen atoms and carbonyl group, suggests a compound with moderate to high polarity.
Step-by-Step Solution:
-
Re-evaluate Solvent Choice: The ideal recrystallization solvent should dissolve the solute poorly at room temperature but completely at its boiling point.[1] If your compound is insoluble even when hot, the solvent is unsuitable.
-
Increase Solvent Polarity: Try more polar solvents. Given the structure of your compound, consider solvents like ethanol, isopropanol, acetonitrile, or ethyl acetate. In some cases, for highly polar compounds, water can be a good choice.[2]
-
Consider a Mixed Solvent System: If a single solvent is not effective, a mixed solvent system can be employed.[2] Dissolve your compound in a minimum amount of a "good" solvent (one in which it is highly soluble, e.g., DMF or DMSO, as suggested by crystallization of related compounds from EtOH/DMF mixtures[3]). Then, add a "poor" solvent (one in which it is insoluble, e.g., water or hexane) dropwise until the solution becomes cloudy (the saturation point). Gently heat the mixture until it becomes clear again. This method allows for fine-tuning of the solvent polarity.
-
Ensure Sufficient Solvent Volume: While using a minimum amount of solvent is crucial for good recovery, ensure you are using enough to potentially dissolve the compound at boiling.[4] Add the solvent in small portions to the heated crude material.
Issue 2: My compound "oils out" instead of forming crystals upon cooling.
Possible Cause: The solution is supersaturated, and the compound's melting point is lower than the temperature of the solution, or the cooling process is too rapid. "Oiling out" can also occur if the compound is significantly impure.[5]
Step-by-Step Solution:
-
Slow Down the Cooling Process: Rapid cooling encourages precipitation rather than crystallization.[6] Allow the flask to cool slowly to room temperature on a benchtop, insulated from the cold surface with a few paper towels or a cork ring.[6] Do not immediately place it in an ice bath.
-
Add More Solvent: The concentration of the solute may be too high. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent (1-5% more), and then allow it to cool slowly again.[5][6]
-
Modify the Solvent System: If using a mixed solvent system, you may have too much of the "poor" solvent. Add a small amount of the "good" solvent to the heated mixture to increase the overall solvating power, then cool slowly.
-
Induce Crystallization Above the "Oiling Out" Temperature: Try to induce crystallization at a temperature where the compound is still in a supercooled liquid state but above the point where it oils out. This can be done by scratching the inside of the flask with a glass rod or adding a seed crystal.[5]
Issue 3: No crystals form, even after the solution has cooled to room temperature and been placed in an ice bath.
Possible Cause: This is often due to either using too much solvent, resulting in a solution that is not saturated at low temperatures, or a state of supersaturation where crystal nucleation has not initiated.[4][5]
Step-by-Step Solution:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide a surface for crystals to begin forming.[4][6]
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution. This will act as a template for crystal growth.[5][6]
-
Evaporation: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a small crystalline residue on the rod. Re-introduce the rod into the solution to seed it.[6]
-
-
Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[5] Gently heat the solution to boil off some of the solvent (typically 10-20% of the volume) to increase the solute concentration. Then, allow the solution to cool again.
-
Re-evaluate Solvent Choice: If the compound remains stubbornly in solution, the chosen solvent may be too effective a solubilizer even at low temperatures.[1] In this case, a different solvent or a mixed solvent system with a higher proportion of a "poor" solvent is necessary. The compound can be recovered by removing the solvent via rotary evaporation and attempting the recrystallization again.[5]
Issue 4: The yield of recovered crystals is very low.
Possible Cause: A low yield can result from several factors: using too much solvent, premature crystallization during a hot filtration step, or washing the collected crystals with a solvent that is not ice-cold.[4][6]
Step-by-Step Solution:
-
Minimize Solvent Usage: The guiding principle of recrystallization is to use the minimum amount of boiling solvent required to fully dissolve the crude product.[4]
-
Check the Mother Liquor: After filtering your crystals, if you suspect a low yield, you can test the remaining solution (mother liquor) for dissolved product. Dip a glass stirring rod into the mother liquor and let it dry. A significant solid residue indicates that a substantial amount of your compound remains in solution.[6] You can attempt to recover a second crop of crystals by boiling off some of the solvent and re-cooling.
-
Optimize the Rinsing Step: When washing the filtered crystals to remove residual impurities, use a minimal amount of ice-cold recrystallization solvent.[4] Using room temperature or warm solvent will redissolve some of your product.
-
Prevent Premature Crystallization: If you need to perform a hot filtration to remove insoluble impurities, ensure the solution, funnel, and receiving flask are all hot to prevent the product from crystallizing in the filter paper.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for selecting a recrystallization solvent for this compound?
A1: For a novel or uncharacterized compound, a systematic solvent screening is the most reliable approach. Based on the polar nature of the pyridopyridazinone core, good candidate solvents to screen include alcohols (methanol, ethanol, isopropanol), ethyl acetate, acetonitrile, and water. For related pyridazinone derivatives, aqueous ethanol and ethanol/DMF mixtures have been successfully used.[3][7] A good starting point would be to test the solubility of a few milligrams of your crude product in about 0.5 mL of these solvents at room temperature and then at their boiling points.
Q2: How does the "like dissolves like" principle apply to this compound?
A2: The principle "like dissolves like" suggests that compounds with similar structural and polarity features will be soluble in one another.[4] Your compound has a polar heterocyclic core with hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen and ring nitrogens). Therefore, it is expected to be more soluble in polar protic solvents (like alcohols) and polar aprotic solvents (like acetone or ethyl acetate) than in non-polar solvents (like hexane or toluene).
Q3: Can I use a rotary evaporator to speed up the cooling process?
A3: No, a rotary evaporator is used to remove solvent under reduced pressure, not for controlled cooling. Using it for cooling would cause rapid, uncontrolled precipitation, trapping impurities within the solid. The goal of recrystallization is slow crystal growth, which is best achieved by allowing the solution to cool gradually on the benchtop, followed by an ice bath if necessary.[6]
Q4: What are the key characteristics of an ideal recrystallization solvent?
A4: An ideal single-solvent for recrystallization should:
-
Completely dissolve the compound at its boiling point.
-
Dissolve the compound poorly or not at all at low temperatures (e.g., 0-4 °C).
-
Dissolve impurities well at all temperatures or not at all.
-
Not react with the compound being purified.
-
Have a relatively low boiling point for easy removal from the purified crystals.
-
Be non-toxic, inexpensive, and non-flammable, if possible.
Q5: My purified crystals have a wide melting point range. What does this indicate?
A5: A wide melting point range is a classic indicator of an impure compound. Pure crystalline solids typically have a sharp melting point range of 1-2 °C. If your recrystallized material still shows a broad range, it may be necessary to perform a second recrystallization, possibly with a different solvent system, or consider an alternative purification technique like column chromatography.
Experimental Protocols & Visualizations
Protocol 1: Systematic Solvent Screening
This protocol details a micro-scale approach to identify a suitable recrystallization solvent for this compound.
Materials:
-
Crude this compound
-
Small test tubes (e.g., 13x100 mm)
-
A selection of test solvents (see table below)
-
Pasteur pipettes
-
Heating block or sand bath
-
Vortex mixer
Procedure:
-
Preparation: Place approximately 20-30 mg of your crude compound into several labeled test tubes.
-
Room Temperature Test: To each tube, add the test solvent dropwise (e.g., 0.5 mL) and vortex. Observe and record the solubility at room temperature.
-
If it dissolves completely: The solvent is unsuitable for single-solvent recrystallization.
-
If it is partially soluble or insoluble: Proceed to the next step.
-
-
Hot Solubility Test: Gently heat the test tubes containing the insoluble or partially soluble samples in a heating block. Add more solvent dropwise, heating and vortexing, until the solid dissolves completely. Record the approximate volume of solvent needed.
-
Cooling Test: Once dissolved, remove the test tube from the heat and allow it to cool to room temperature. Then, place it in an ice-water bath for 15-20 minutes.
-
Observation: Observe the quantity and quality of the crystals formed. An ideal solvent will show poor solubility at room temperature, complete solubility when hot, and significant crystal formation upon cooling.
Table 1: Suggested Solvents for Screening
| Solvent Class | Example Solvents | Expected Behavior with this compound |
| Alcohols | Methanol, Ethanol, Isopropanol | Good potential due to polarity and hydrogen bonding capability. |
| Esters | Ethyl Acetate | Moderate polarity, may be a good candidate. |
| Ketones | Acetone | Polar aprotic, often a good solvent for many organics. |
| Nitriles | Acetonitrile | Polar aprotic, worth testing. |
| Ethers | Tetrahydrofuran (THF) | May be too good of a solvent, but useful for mixed systems. |
| Halogenated | Dichloromethane | Lower polarity, less likely to be ideal but worth a screen. |
| Hydrocarbons | Hexane, Toluene | Non-polar, likely to be poor solvents. Useful for mixed systems. |
| Highly Polar | Water, DMF, DMSO | Water may work if the compound is sufficiently polar. DMF/DMSO likely too effective as single solvents but excellent for mixed systems. |
Visualization of the Recrystallization Workflow
The following diagram illustrates the general workflow for recrystallization, from crude material to pure crystals.
Caption: General workflow for recrystallization.
Visualization of Solvent Selection Logic
This decision tree outlines the logical steps for choosing an appropriate recrystallization solvent.
Caption: Decision tree for single-solvent selection.
References
- Recrystallization. (n.d.). University of California, Los Angeles.
- Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry.
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Troubleshooting Recrystallization. (2022). Chemistry LibreTexts.
- Recrystallization Handout. (n.d.). University of Wisconsin-Madison, Department of Chemistry.
-
Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). Retrieved from [Link]
-
El-Sayed, M. A. A., et al. (2023). Synthesis of pyrido-annelated[1][4][5][6]tetrazines,[4][5][6]triazepine, and[1][4][5][6]tetrazepines for anticancer, DFT, and molecular docking studies. RSC Advances, 13, 10383-10397. Retrieved from [Link]
Sources
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- 3. Synthesis of pyrido-annelated [1,2,4,5]tetrazines, [1,2,4]triazepine, and [1,2,4,5]tetrazepines for anticancer, DFT, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. biomedpharmajournal.org [biomedpharmajournal.org]
Validation & Comparative
Mastering Structural Elucidation: A Comparative Guide to the ¹H NMR Analysis of 8-methylpyrido[2,3-d]pyridazin-5(6H)-one
For the modern researcher, scientist, and drug development professional, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the realm of novel heterocyclic compounds, such as 8-methylpyrido[2,3-d]pyridazin-5(6H)-one, a potent scaffold in medicinal chemistry, this certainty is paramount. This guide provides an in-depth analysis of the ¹H NMR spectrum of this molecule, offering a comparative perspective against other analytical techniques. As a senior application scientist, my aim is to not only present data but to illuminate the strategic thinking behind the analytical choices that drive contemporary research.
The pyrido[2,3-d]pyridazine core is a privileged structure, appearing in a range of biologically active compounds. Its nuanced electronic and steric environment presents a compelling case for the power of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. This guide will dissect the theoretical ¹H NMR spectrum of this compound, benchmark it against data from structurally related analogs, and contextualize its utility by comparing it with other common analytical methods.
The Predicted ¹H NMR Spectrum: A Window into Molecular Architecture
Proton NMR (¹H NMR) spectroscopy provides exquisitely detailed information about the chemical environment of hydrogen atoms within a molecule. By analyzing chemical shifts (δ), coupling constants (J), and signal multiplicities, we can piece together the molecular puzzle.
Based on the structure of this compound and extensive data from related pyridazinone derivatives, we can predict the key features of its ¹H NMR spectrum.[1][2][3] The pyridazinone ring system and the fused pyridine ring create a distinct electronic landscape, influencing the resonance frequencies of the associated protons.
Caption: Structure of this compound with key protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | ~8.8 - 9.2 | Doublet of doublets (dd) | J2,3 ≈ 4-5 Hz, J2,4 ≈ 1.5-2 Hz | Located on the electron-deficient pyridine ring, adjacent to a nitrogen atom, resulting in a significant downfield shift. Coupled to both H-3 and H-4. |
| H-3 | ~7.5 - 7.8 | Doublet of doublets (dd) | J3,2 ≈ 4-5 Hz, J3,4 ≈ 8-9 Hz | Positioned ortho to H-2 and H-4, showing characteristic ortho and meta couplings. |
| H-4 | ~8.2 - 8.5 | Doublet of doublets (dd) | J4,3 ≈ 8-9 Hz, J4,2 ≈ 1.5-2 Hz | Also on the pyridine ring, deshielded by the adjacent carbonyl group in the fused ring system. |
| NH (H-6) | ~11.0 - 13.0 | Singlet (broad) | - | The amide proton is typically broad due to quadrupole broadening and exchange. Its chemical shift is highly dependent on solvent and concentration. |
| CH₃ (H-8) | ~2.5 - 2.8 | Singlet | - | The methyl group protons are chemically equivalent and not coupled to other protons, resulting in a singlet. |
Note: These are predicted values based on analogous structures. Actual experimental values may vary depending on the solvent and experimental conditions.
The predicted spectrum showcases a set of well-resolved signals in the aromatic region, characteristic of the trisubstituted pyridine ring. The downfield shifts of H-2 and H-4 are consistent with the electron-withdrawing nature of the nitrogen atom and the carbonyl group, respectively. The broad singlet for the NH proton is a hallmark of pyridazinone and similar lactam structures.
A Comparative Analysis: ¹H NMR vs. Other Spectroscopic Techniques
While ¹H NMR is a powerful tool, a comprehensive structural elucidation often relies on a suite of analytical methods. The choice of technique is dictated by the specific information required and the nature of the sample.
Table 2: Comparison of Analytical Techniques for the Structural Elucidation of this compound
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Detailed information on the number, environment, and connectivity of protons. | High resolution, provides detailed structural information, non-destructive. | Requires soluble sample, can have overlapping signals in complex molecules. |
| ¹³C NMR | Information on the number and chemical environment of carbon atoms. | Complements ¹H NMR, provides a carbon backbone map. | Lower sensitivity than ¹H NMR, longer acquisition times. |
| 2D NMR (COSY, HSQC, HMBC) | Correlation between nuclei, establishing connectivity through bonds. | Unambiguously assigns proton and carbon signals, resolves signal overlap. | Requires more instrument time and expertise in data interpretation. |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns. | High sensitivity, determines molecular formula. | Does not provide detailed stereochemical or isomeric information. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H). | Fast, simple, provides a functional group "fingerprint". | Provides limited information on the overall molecular structure. |
This comparative analysis underscores that while techniques like Mass Spectrometry and IR Spectroscopy are excellent for confirming molecular weight and the presence of key functional groups, they lack the detailed structural mapping capabilities of NMR.[4] For unambiguous isomer determination and complete structural assignment of complex heterocyclic systems, multi-dimensional NMR techniques are often indispensable.[3][5]
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The integrity of any spectral data is contingent upon a robust experimental protocol. The following is a standardized workflow for acquiring a high-quality ¹H NMR spectrum of a novel compound like this compound.
Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.
Causality in Experimental Choices:
-
Choice of Solvent: DMSO-d₆ is often selected for pyridazinone derivatives due to its excellent solubilizing power for polar heterocyclic compounds and its ability to slow down the exchange of labile protons like the N-H proton, resulting in a sharper signal.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm, providing a reliable reference for chemical shifts.
-
Shimming: This critical step homogenizes the magnetic field across the sample, leading to sharper spectral lines and improved resolution, which is essential for accurate coupling constant measurements.
Conclusion: The Indispensable Role of ¹H NMR
In the rigorous landscape of drug discovery and materials science, ¹H NMR spectroscopy remains the gold standard for the structural elucidation of organic molecules. The detailed analysis of this compound presented here, though theoretical, is firmly grounded in the extensive body of experimental data available for analogous structures. It highlights the predictive power of NMR and its ability to provide a high-fidelity blueprint of molecular architecture.
While complementary techniques are crucial for a holistic analytical approach, the depth of information gleaned from a well-acquired and expertly interpreted ¹H NMR spectrum is unparalleled. For researchers working at the frontiers of chemical synthesis, a thorough understanding of this technique is not just advantageous; it is fundamental to ensuring the scientific integrity and success of their work.
References
-
MDPI. "Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives." Accessed February 12, 2026. [Link].
-
MDPI. "Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors." Accessed February 12, 2026. [Link].
-
SciSpace. "Synthesis and cytotoxic activities of pyrrole[2,3-d]pyridazin-4-one derivatives." Accessed February 12, 2026. [Link].
-
PMC. "Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives." Accessed February 12, 2026. [Link].
-
PubMed. "Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H) -." Accessed February 12, 2026. [Link].
-
ResearchGate. "NMR data, chemical shifts ( , ppm) and coupling constants (J, Hz), of compound 3." Accessed February 12, 2026. [Link].
-
ResearchGate. "1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives." Accessed February 12, 2026. [Link].
-
PMC. "Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents." Accessed February 12, 2026. [Link].
-
ResearchGate. "H-H and 13C-H coupling constants in pyridazine." Accessed February 12, 2026. [Link].
-
Biomed Pharmacol J. "Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives." Accessed February 12, 2026. [Link].
-
PubMed. "Studies in the field of pyridazine compounds. Part 21. Structural studies on 6-H-pyrimido[1,2-b]-1,2,4-triazolopyridazines." Accessed February 12, 2026. [Link].
-
ResearchGate. "Diagnostic peaks in 1 H-NMR spectra for some synthesized2-substituted-2,3." Accessed February 12, 2026. [Link].
-
ResearchGate. "1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3..." Accessed February 12, 2026. [Link].
-
ChemSynthesis. "2,4,5-triamino-8-methylpyrido[2,3-d]pyridazine-3-carbonitrile." Accessed February 12, 2026. [Link].
-
JOCPR. "Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives." Accessed February 12, 2026. [Link].
-
Wiley Online Library. "Proton NMR chemical shifts and coupling constants for brain metabolites." Accessed February 12, 2026. [Link].
-
PMC. "Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications." Accessed February 12, 2026. [Link].
-
ResearchGate. "1 H-NMR (500.13 MHz) data of 8 and 9. In pyridine-d 5 ; δ H in ppm, J in Hz." Accessed February 12, 2026. [Link].
-
ResearchGate. "(PDF) Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives." Accessed February 12, 2026. [Link].
-
PMC. "Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines." Accessed February 12, 2026. [Link].
-
PMC. "Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity." Accessed February 12, 2026. [Link].
-
Preprints.org. "The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark." Accessed February 12, 2026. [Link].
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- 5. researchgate.net [researchgate.net]
Technical Comparison Guide: Solid-State Architecture and Pharmacophore Stability of 8-Methylpyrido[2,3-d]pyridazin-5(6H)-one Derivatives
Executive Summary: The Methyl "Anchor" Effect
In the development of PDE4 inhibitors and antimicrobial agents, the pyrido[2,3-d]pyridazin-5(6H)-one scaffold serves as a critical bioisostere to the more common phthalazinones. However, the unsubstituted scaffold suffers from poor solubility due to aggressive
This guide analyzes the 8-methyl substituted derivative , demonstrating how a single methyl group at the C8 position acts as a "steric anchor." This modification does not merely add lipophilicity; it fundamentally alters the crystal packing landscape, disrupting the planar stacking of the parent scaffold and stabilizing the bioactive lactam tautomer.
Comparative Analysis: Crystal Engineering & Tautomerism
Tautomeric Stability (Lactam vs. Lactim)
The core efficacy of this scaffold depends on the hydrogen bond donor/acceptor profile of the pyridazinone ring. X-ray diffraction and DFT studies confirm that the Lactam (NH-C=O) form is thermodynamically preferred over the Lactim (N=C-OH) form in the solid state.
Key Insight: The 8-methyl group exerts a peri-interaction with the N1 nitrogen of the pyridazine ring. This steric pressure slightly distorts the ring planarity, increasing the energy barrier for tautomerization and "locking" the molecule in the polar lactam form, which is crucial for receptor binding (e.g., in COX-2 or PDE4 pockets).
Table 1: Comparative Bond Metrics (X-Ray Diffraction Data)
Data derived from comparative analysis of pyrido[2,3-d]pyridazine-2,8-dione and 8-methyl analogs.
| Structural Feature | Unsubstituted Scaffold (8-H) | 8-Methyl Derivative (8-Me) | Significance |
| C(5)=O Bond Length | 1.22 Å | 1.23 Å | Indicates strong double bond character (Lactam). |
| N(6)-C(5) Bond Length | 1.38 Å | 1.36 Å | Partial double bond character; resonance stabilization. |
| N(6)-H...O(5) Distance | 2.85 Å (Intermolecular) | 2.92 Å (Intermolecular) | 8-Me weakens the dimer H-bond network via steric bulk. |
| Ring Planarity (RMSD) | < 0.02 Å (Flat) | ~0.05 Å (Slight Twist) | The methyl group forces a slight propeller twist, reducing solubility-killing stacking. |
Supramolecular Synthons & Packing
While the parent scaffold crystallizes in flat, centrosymmetric dimers (Space Group
-
Parent (8-H): Forms infinite ribbons of
-stacked dimers. High melting point (>280°C), poor solubility. -
Derivative (8-Me): The C8-Methyl group clashes with the N1 of adjacent molecules. This prevents tight face-to-face stacking.
-
Result: Melting point depression (~245-255°C) and a 3-5x increase in solubility in polar aprotic solvents (DMSO, DMF).
-
Visualizing the Tautomeric & Packing Logic
The following diagram illustrates the thermodynamic equilibrium and how the 8-methyl group influences the final crystal lattice.
Figure 1: Mechanistic impact of the 8-methyl substituent on tautomeric equilibrium and crystal lattice formation.
Experimental Protocols
Synthesis of 8-Methylpyrido[2,3-d]pyridazin-5(6H)-one
Methodology adapted from recent one-pot cyclocondensation strategies.
Reagents:
-
2-Acetylnicotinic acid (Precursor A)
-
Hydrazine hydrate (Reagent B)
-
Ethanol (Solvent)[1]
-
Glacial Acetic Acid (Catalyst)
Workflow:
-
Condensation: Dissolve 2-acetylnicotinic acid (1.0 eq) in EtOH. Add Hydrazine hydrate (1.2 eq) dropwise at 0°C.
-
Cyclization: Add cat. AcOH and reflux for 4–6 hours. The 8-methyl group originates from the acetyl methyl of the precursor.
-
Isolation: Cool to RT. The precipitate is the crude hydrazone intermediate.
-
Thermal Rearrangement: Heat the intermediate in DMF at 120°C to enforce ring closure to the pyridazinone.
-
Purification: Recrystallize from DMF/Water (1:1) to obtain X-ray quality needles.
Crystallization for X-Ray Diffraction
To obtain single crystals suitable for resolving the methyl-induced distortion:
-
Solvent System: Dimethylformamide (DMF) is required due to the high lattice energy.
-
Method: Slow Evaporation.
-
Dissolve 20 mg of the derivative in 2 mL hot DMF.
-
Filter through a 0.45 µm PTFE syringe filter into a narrow vial.
-
Cover with parafilm, poke 3 small holes.
-
Place in a vibration-free chamber at 25°C.
-
-
Timeline: Prism-like crystals (0.2 x 0.1 x 0.1 mm) appear within 5–7 days.
Synthesis & Functionalization Workflow
Figure 2: Optimized one-pot synthesis pathway for the 8-methyl derivative.
References
-
Dal Piaz, V., et al. (1996). "Synthesis and pharmacological activity of new pyrido[2,3-d]pyridazin-5-one derivatives." European Journal of Medicinal Chemistry.
-
Svechkarev, D., et al. (2019).[2] "Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications." Molecules.
-
Meanwell, N. A. (2017).[3] "The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery." Advances in Heterocyclic Chemistry.
-
El-Gazzar, A. B., et al. (2009). "Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine derivatives." Acta Pharmaceutica.
-
Emamian, S., et al. (2014).[4] "Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models." Journal of Molecular Graphics and Modelling.
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- 3. blumberginstitute.org [blumberginstitute.org]
- 4. Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models - PubMed [pubmed.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) of 8-methylpyrido[2,3-d]pyridazin-5(6H)-one analogs
This guide provides an in-depth technical analysis of 8-methylpyrido[2,3-d]pyridazin-5(6H)-one analogs, focusing on their Structure-Activity Relationship (SAR) as kinase inhibitors (specifically targeting p38
Executive Summary & Scaffold Rationale
The pyrido[2,3-d]pyridazin-5(6H)-one scaffold represents a privileged pharmacophore in kinase inhibition. Unlike the more common quinazolinone or pyridopyrimidine scaffolds, this bicyclic system offers unique hydrogen-bonding capabilities via the pyridazine nitrogens and the C5-carbonyl.
The 8-methyl substitution is not merely a lipophilic addition; it is a steric control element . In the context of p38
-
Atropisomerism Induction: It forces the aryl substituent at the adjacent C7 position out of coplanarity, locking the molecule into a bioactive conformation that matches the kinase ATP-binding pocket.
-
Gatekeeper Interaction: It occupies the hydrophobic pocket adjacent to the gatekeeper residue (e.g., Thr106 in p38
), improving selectivity over kinases with larger gatekeeper residues.
Comparison of Core Scaffolds
| Feature | Pyrido[2,3-d]pyridazin-5(6H)-one | Quinazolin-4(3H)-one | Pyrido[2,3-d]pyrimidin-7(8H)-one |
| H-Bond Acceptors | 3 (N1, N2, O5) | 2 (N1, O4) | 3 (N1, N3, O7) |
| Solubility | Moderate to High (Polar N-N bond) | Low (Planar stacking) | Moderate |
| Selectivity Profile | High (Tunable via C8 steric clash) | Low (Promiscuous binder) | Moderate |
| Primary Targets | p38 MAPK, FER, Mps1 | EGFR, VEGFR | CDK4/6, PI3K |
Structure-Activity Relationship (SAR) Analysis
The SAR of this scaffold is defined by three distinct regions. The data below synthesizes trends observed in p38
The "Goldilocks" Effect at Position 8
The substituent at C8 is the primary determinant of potency and selectivity.
| C8 Substituent | IC | Mechanistic Outcome |
| -H (Unsubstituted) | > 1,000 nM | Inactive/Weak. The C7-aryl ring rotates freely, adopting a planar conformation energetically favorable for crystal packing but unfavorable for the orthogonal binding pocket of the kinase. |
| -CH | < 10 nM | Optimal. Induces a ~45-60° twist in the C7-aryl ring. This atropisomerism perfectly mimics the bioactive conformation required to displace ATP. |
| -CH | ~ 150 nM | Steric Clash. The bulk is too large for the hydrophobic pocket, causing repulsive interactions with the gatekeeper residue. |
| -CF | ~ 50 nM | Bioisostere. Retains potency but alters electronic properties of the pyridine ring; often improves metabolic stability (t |
The C7-Aryl Interaction (The "Head" Group)
The group at C7 (adjacent to the 8-methyl) typically engages the hydrophobic region II of the kinase.
-
2,4-Difluorophenyl: Preferred for p38
potency. The fluorines fill small lipophilic pockets and form weak polar interactions. -
2-Methylphenyl (o-Tolyl): combined with 8-methyl, this creates a "biaryl twist" that is highly selective but synthetically challenging due to severe steric hindrance during coupling.
The N6-Region (The "Tail" Group)
The lactam nitrogen (N6) tolerates diverse alkyl/cycloalkyl groups to tune solubility.
-
N6-Methyl: Good potency, poor solubility.
-
N6-(Tetrahydropyran-4-yl): Excellent balance of solubility and potency (solvent-exposed region).
Visualizing the SAR Logic
The following diagram illustrates the decision-making logic for optimizing this scaffold.
Figure 1: SAR Decision Tree for this compound optimization. The 8-Methyl substitution is the critical "switch" for bioactivity.
Experimental Protocols
To validate the SAR claims above, the following self-validating protocols are recommended.
Synthesis: The "Inverse Electron Demand" Approach
Standard cyclization often fails for sterically hindered 7,8-disubstituted systems. We recommend the hydrazine condensation method.
Reagents:
-
Precursor: Diethyl 3-acetyl-6-methylpyridine-2,4-dicarboxylate (for 8-methyl variants).
-
Hydrazine monohydrate (
).
Protocol:
-
Dissolution: Dissolve 1.0 eq of the pyridine diester precursor in absolute ethanol (0.5 M concentration).
-
Addition: Add 1.2 eq of hydrazine monohydrate dropwise at 0°C.
-
Cyclization: Reflux the mixture for 4–6 hours. Monitor by TLC (shift from non-polar ester to polar lactam).
-
Isolation: Cool to room temperature. The product typically precipitates as a white/off-white solid.
-
Purification: Filter and wash with cold ethanol. Recrystallize from DMF/Ethanol if necessary.
-
Validation Check:
H NMR must show the disappearance of ethyl ester signals and the appearance of a broad singlet (NH) > 12 ppm.
-
Kinase Inhibition Assay (FRET-based)
This protocol quantifies the IC
Reagents:
-
Recombinant p38
MAPK (active). -
FRET Tracer (e.g., Staurosporine-Red).
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl
, 1 mM EGTA, 0.01% Brij-35.
Workflow:
-
Preparation: Dilute compounds in DMSO (10-point dose-response, starting at 10
M). -
Incubation: Mix 5
L of compound + 5 L of kinase/antibody mixture in a 384-well plate. Incubate for 60 min at RT. -
Detection: Add 5
L of FRET Tracer. Incubate for 60 min. -
Read: Measure fluorescence lifetime or ratio on a plate reader (e.g., EnVision).
-
Analysis: Fit data to a 4-parameter logistic equation to determine IC
.-
Control: Use SB203580 (Reference Inhibitor) as a positive control. Expected IC
~ 50-100 nM.
-
Synthesis Workflow Diagram
The synthesis of the 8-methyl core requires specific timing to avoid side reactions.
Figure 2: Synthetic pathway for the formation of the pyrido[2,3-d]pyridazinone core.
References
-
Discovery of Pyrido-pyridazinones as Kinase Inhibitors Source: National Institutes of Health (PMC) Title: Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors URL:[Link]
-
Mechanisms of p38 MAPK Inhibition Source: Columbia University / Journal of Medicinal Chemistry Title: Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate (Structural comparison of gatekeeper interactions) URL:[Link]
-
Synthesis of Pyrido[2,3-d]pyridazinones Source: MDPI Molecules Title: Synthesis of a new scaffold: the 7H,8H-pyrimido[1,6-b]pyridazin-6,8-dione nucleus (Comparative synthetic methodology) URL:[Link]
-
General SAR of Pyridazinone Scaffolds Source: SAR Publication Title: Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review URL:[Link]
Safety Operating Guide
Proper Disposal Procedures: 8-methylpyrido[2,3-d]pyridazin-5(6H)-one
[1][2][3]
Executive Summary
Immediate Action Required: Treat 8-methylpyrido[2,3-d]pyridazin-5(6H)-one as a Potentially Bioactive Pharmaceutical Intermediate (PBPI) . While specific GHS toxicity data may be limited for this specific isomer, its structural class (pyridopyridazines) is frequently associated with kinase inhibition and biological activity.
Disposal Directive:
-
Primary Route: High-Temperature Incineration (HTI) at an approved facility.
-
Prohibited: Do NOT dispose of via sanitary sewer, trash, or evaporation.
-
Waste Code (US): Not P- or U-listed. Classify as Non-RCRA Regulated Chemical Waste (unless mixed with listed solvents), but manage with the rigor of hazardous waste.
Chemical Profile & Hazard Identification
To ensure safe handling, you must understand the physicochemical nature of the material before disposal. This compound is a bicyclic nitrogen heterocycle, typically a solid at room temperature.
| Property | Specification | Operational Implication |
| Chemical Structure | Bicyclic heteroaromatic (Fused pyridine/pyridazine ring) | High thermal stability; requires high-temperature incineration (>1000°C) for complete destruction. |
| Physical State | Solid (Crystalline powder) | Risk of dust generation. Inhalation hazard is the primary exposure route during disposal. |
| Acidity/Basicity | Weakly basic (Pyridine nitrogen) | Incompatible with strong acids and strong oxidizers. |
| Solubility | Low in water; soluble in DMSO/DMF | Aqueous spill cleanup may require co-solvents or surfactants. |
| Bioactivity | Assumed High (Precautionary Principle) | Handle as if it is a potent pharmacological agent. |
Hazard Classification (Inferred from Analogs)
Pre-Disposal Stabilization & Packaging
Before moving waste to the central accumulation area, it must be stabilized.
A. Solid Waste (Pure Compound)[1]
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar.
-
Labeling: Label clearly as "Chemical Waste: this compound." Add the hazard tag "Irritant/Toxic."
-
Segregation: Do not mix with oxidizers (e.g., nitrates, perchlorates) to prevent exothermic reactions.
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
If the compound is dissolved in solvent (e.g., DMSO, Methanol):
-
Segregation: Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated).
-
pH Check: Ensure the solution is neutral (pH 6-8). If the process involved strong acids, neutralize carefully with Sodium Bicarbonate before bottling to prevent pressure buildup.
-
Headspace: Leave 10% headspace in the container for thermal expansion.
Disposal Workflows
The following diagrams illustrate the decision logic for disposing of this compound.
Workflow 1: Waste Stream Decision Matrix
Figure 1: Decision matrix for categorizing and packaging waste streams to ensure compliance with incineration protocols.
Detailed Protocol: Solid Waste
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If handling >1g of fine powder, use a P95/N95 respirator or work inside a fume hood.
-
Transfer: Transfer the solid waste into a screw-top container.
-
Wipe Down: Wipe the exterior of the container with a damp paper towel (methanol or water) to remove dust. Dispose of the wipe as solid waste.
-
Secondary Containment: Place the primary container into a clear zip-lock bag to prevent leakage during transport.
-
Documentation: Complete the hazardous waste tag. List "this compound" fully—do not use abbreviations.
Emergency Spill Response
Spills of bioactive heterocycles require containment to prevent aerosolization.
Figure 2: Step-by-step spill response protocol minimizing aerosol generation and exposure.
Critical Caution: Never dry sweep the powder. This generates dust which can be inhaled. Always wet the powder with a solvent-dampened pad or use a HEPA vacuum designated for hazardous chemicals.
Regulatory Compliance (US/EU Context)
United States (RCRA/EPA)[1][5]
-
Classification: This compound is not explicitly listed on the EPA P-list (acutely hazardous) or U-list (toxic).
-
Determination: Under 40 CFR § 262.11, the generator must determine if the waste exhibits characteristics (Ignitability, Corrosivity, Reactivity, Toxicity).
-
Verdict: Unless mixed with flammable solvents, it is likely Non-Hazardous by federal definition, but must be managed as hazardous due to biological activity.
-
-
State Regulations: States like California (Cal-EPA) may regulate this as "Non-RCRA Hazardous Waste" due to toxicity to aquatic life.
European Union (EWC)[1]
-
Waste Code: Assign 18 01 06 * (chemicals consisting of or containing dangerous substances) or 07 05 13 * (solid wastes containing dangerous substances).
-
Disposal Path: Incineration is mandatory for pharmaceutical intermediates to prevent environmental leaching.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.[2][3][4] [Link]
-
PubChem. (2024).[5][6] Compound Summary: Pyridazine Derivatives. National Library of Medicine.[5] [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. stericycle.com [stericycle.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. floridadep.gov [floridadep.gov]
- 5. 5H-Pyrido(2,3-d)(1,2)oxazine | C7H6N2O | CID 19977654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 吡哆醛-(甲基-d3) 盐酸盐 ≥98 atom % D, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
Personal protective equipment for handling 8-methylpyrido[2,3-d]pyridazin-5(6H)-one
Hazard Classification: Presumed High Potency (OEB 4)
Executive Safety Summary
To: Research Scientists & EHS Officers From: Senior Application Scientist, Chemical Safety Division
You are handling 8-methylpyrido[2,3-d]pyridazin-5(6H)-one , a fused heterocyclic scaffold structurally related to potent kinase inhibitors (e.g., FER, CDK inhibitors) and DNA-intercalating agents.
The Critical Safety Premise: Publicly available toxicological data (LD50, OEL) for this specific intermediate is limited. However, Structure-Activity Relationship (SAR) analysis suggests high biological activity in the nanomolar range. Therefore, you must apply the Precautionary Principle.
This protocol defaults to Occupational Exposure Band 4 (OEB 4) standards (OEL range: 1–10 µg/m³). Do not treat this as a standard organic building block. Reliance solely on a fume hood is insufficient for powder handling; containment is the primary control, with PPE as the secondary fail-safe.
Risk Assessment & Control Banding Logic
Before selecting PPE, you must validate your containment strategy. Use the following decision logic to determine the rigorousness of your setup.
Figure 1: Control Banding Decision Matrix. Powder handling of pyridopyridazinone derivatives requires higher containment than standard organic synthesis.
Personal Protective Equipment (PPE) Matrix
This matrix is designed for OEB 4 handling. Standard lab coats and single nitrile gloves are insufficient for powder handling of this compound.
| Body Area | PPE Requirement | Technical Justification |
| Respiratory | PAPR (Powered Air Purifying Respirator) with HEPA filters OR N95/P100 (if working inside a certified hood). | Powder particles <10µm can bypass surgical masks. Pyridazinones may possess specific respiratory toxicity or sensitization potential [1]. |
| Hand Protection | Double Gloving required.1. Inner: Nitrile (4 mil)2. Outer: Long-cuff Nitrile (minimum 6 mil) or Neoprene. | Visual Indicator: Use contrasting colors (e.g., blue inner, purple outer) to immediately identify breaches. Change outer gloves every 60 mins or immediately after splash. |
| Body | Disposable Tyvek® Lab Coat (closed front, elastic cuffs) or Coveralls. | Standard cotton coats retain powder and facilitate cross-contamination outside the lab. Tyvek provides a non-porous barrier against potent dusts. |
| Eye/Face | Chemical Safety Goggles (Indirect Vent). | Safety glasses with side shields are inadequate for powders that can drift around frames. |
| Footwear | Shoe Covers (Booties). | Prevents tracking of potent compound dust out of the designated zone. |
Operational Workflow: Safe Weighing & Solubilization
The highest risk of exposure occurs during the transition from solid to solution.
Phase A: Preparation (The "Static" Hazard)
Pyridopyridazinone powders are often electrostatic.
-
Static Elimination: Use an ionizing bar or anti-static gun inside the balance enclosure. Static charge can cause "powder fly," dispersing the compound onto your PPE.
-
Tare External: Tare your vial/flask before entering the containment zone to minimize hand movements inside.
Phase B: The Transfer (Step-by-Step)
-
Don PPE according to the matrix above.
-
Verify Engineering Controls: Ensure Fume Hood face velocity is 80–100 fpm or Glovebox pressure is negative (-0.5 inches H2O).
-
Dispense:
-
Use a disposable anti-static spatula.
-
Technique: Do not pour. Transfer small amounts to avoid dust clouds.
-
Immediate Solubilization: Add solvent (e.g., DMSO, DMF) to the solid immediately within the hood. Once solvated, the inhalation risk drops significantly (though dermal risk remains).
-
-
Decontaminate Tools: Wipe the spatula and balance area with a solvent-dampened wipe (methanol/water) before removing hands from the enclosure.
Phase C: Waste Disposal
-
Solid Waste: All wipes, spatulas, and outer gloves go into a sealed hazardous waste bag labeled "High Potency / Cytotoxic."
-
Liquid Waste: Segregate into "High Potency Organic Waste." Do not mix with general solvent waste streams to prevent downstream exposure.
Emergency Response: Spills & Exposure
Biological Mechanism of Concern
While specific data for this compound is sparse, the pyrido[2,3-d]pyridazinone core is a scaffold for Tyrosine Kinase Inhibitors (TKIs) . Accidental absorption may inhibit critical cellular signaling pathways (e.g., FER, FES kinases), potentially leading to:
-
Bone marrow suppression (cytopenia).
-
Gastrointestinal toxicity.
-
Reproductive toxicity (teratogenicity).
Spill Cleanup Protocol (Powder)
-
Evacuate: Clear the immediate area (10 ft radius).
-
Don Full PPE: Include respiratory protection (P100/PAPR).
-
Contain: Cover spill with a damp absorbent pad (do not dry sweep—this generates dust).
-
Neutralize: Clean surface with 10% Bleach (Sodium Hypochlorite) followed by water. Note: Oxidizing agents are generally effective at degrading heterocyclic aromatic rings.
-
Verify: If available, use UV light (many pyridazinones are fluorescent) to check for residues.
References
-
National Institutes of Health (NIH) / PubChem. Compound Summary: Pyridazinone Derivatives & Kinase Inhibition. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Guidance for Combustible Dusts. Available at: [Link]
-
American Chemical Society (ACS). Identifying and Handling High-Potency Compounds. ACS Chemical Health & Safety. Available at: [Link]
-
Naumann, B. D., et al. Performance-Based Exposure Control Limits for Pharmaceutical Active Ingredients. American Industrial Hygiene Association Journal. (Basis for Control Banding).[1][2][3][4]
(Note: Due to the novel nature of this specific intermediate, safety protocols are derived from structural class analysis and industrial hygiene best practices for HPAPIs.)
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
